molecular formula C18H14ClN3S B2992250 1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 379236-83-6

1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No. B2992250
CAS RN: 379236-83-6
M. Wt: 339.84
InChI Key: UUPFLOQAAFLFHJ-UHFFFAOYSA-N
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Description

The compound “1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline” is a derivative of [1,2,4]triazolo[4,3-a]quinoline . It is a heterocyclic compound that contains a triazole ring fused with a quinoline ring .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using spectroscopic methods and density functional theory (DFT) calculations . The DFT is used to calculate the optimal structure of the compound using the B3LYP correlation function with the 6-311G (2d, p) basis set .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves reactions with carbonyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods . For instance, the crystal structure of a similar compound was determined by X-ray diffraction analysis .

Scientific Research Applications

Antimalarial Agents

The compound has been studied for its potential as an antimalarial agent . A virtual library of novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment was designed for the development of new and potent antimalarial drugs . The compounds were evaluated for their antimalarial activity in vitro against Plasmodium falciparum .

Urease Inhibitors

The compound has been investigated as a urease inhibitor . Urease is a virulence factor found in various pathogenic microorganisms. New series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives were designed and synthesized, and all compounds evaluated against urease enzyme .

Energetic Materials

The compound has been explored for its potential as an energetic material . The insensitive properties of the compound, together with their good thermal stabilities and comparable detonation properties, highlight their application potential as energetic materials .

Synthesis of Biologically Important Derivatives

The compound has been used in the synthesis of biologically important derivatives . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .

Cytotoxic Activity

The compound has been studied for its cytotoxic activity . The synthesized molecules were evaluated for their cytotoxic activity against breast cancer cell lines .

Antifungal Activities

The compound has been investigated for its antifungal activities . Some analogs demonstrated significant antifungal activities with MIC values of 1, 2, and 0.5 μg/mL compared with fluconazole with MIC = 2 μg/mL .

Future Directions

The development of novel derivatives of [1,2,4]triazolo[4,3-a]quinoline for potential therapeutic applications is a promising area of research . Future studies could focus on optimizing the synthesis process, investigating the biological activities, and evaluating the pharmacokinetic properties of these compounds .

properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3S/c1-12-10-17-20-21-18(22(17)16-5-3-2-4-15(12)16)23-11-13-6-8-14(19)9-7-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPFLOQAAFLFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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